5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of oxadiazolo-pyrazines This compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazolo-pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,5-dichloroaniline with appropriate reagents to form the oxadiazolo-pyrazine scaffold. One common method involves the condensation of 3,5-dichloroaniline with oxalic acid in the presence of a dehydrating agent to form the intermediate, which is then cyclized to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolo-pyrazine derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the phenyl ring.
Scientific Research Applications
5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . Additionally, its electron-withdrawing properties contribute to its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains sulfur instead of oxygen.
Quinoxaline: Another heterocyclic compound with similar electronic properties.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Known for its strong electron-withdrawing capabilities.
Uniqueness
5-(3,5-Dichlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential for substitution reactions. This makes it a valuable compound for the synthesis of novel derivatives with tailored properties .
Properties
Molecular Formula |
C10H4Cl2N4O |
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Molecular Weight |
267.07 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H4Cl2N4O/c11-6-1-5(2-7(12)3-6)8-4-13-9-10(14-8)16-17-15-9/h1-4H |
InChI Key |
BFIRQOKAWAEGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC3=NON=C3N=C2 |
Origin of Product |
United States |
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